6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one
Description
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a piperidin-4-ylmethylamino substituent at the 2-position and a methyl group at the 6-position.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N4O/c1-8-6-10(16)15-11(14-8)13-7-9-2-4-12-5-3-9/h6,9,12H,2-5,7H2,1H3,(H2,13,14,15,16) |
InChI Key |
IKRDBHQGMJESME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidin-4-ylmethylamino Group: This step involves the nucleophilic substitution of the pyrimidine core with piperidin-4-ylmethylamine under controlled conditions to ensure selective substitution.
Methylation: The final step involves the methylation of the pyrimidine ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidin-4-ylmethylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The biological activity and physicochemical properties of pyrimidinone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
*Estimated using similar compounds; exact data unavailable.
Key Observations:
- Substituent Effects on Activity: The target compound’s piperidin-4-ylmethylamino group distinguishes it from simpler analogues like 2-(methylthio) derivatives, which lack nitrogen-based hydrogen-bond donors . Compounds with bulkier substituents (e.g., thieno-triazole hybrids) exhibit fungicidal activity, likely due to enhanced hydrophobic interactions with fungal enzymes . The acetohydrazide derivative in shows plant growth stimulation, suggesting that oxygen-linked side chains may redirect bioactivity toward agricultural applications .
- logP and Bioavailability: The target compound’s predicted logP (1.2) is higher than that of 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one (0.38), indicating better membrane permeability . Fungicidal thieno-pyrimidinones (logP 2.5–3.0) may face solubility challenges despite strong target binding .
Anticonvulsant Activity:
The target compound shares structural similarities with 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, which demonstrated dose-dependent anticonvulsant effects in murine models. The replacement of a thioether with a piperidinylmethylamino group could modulate GABAergic activity or sodium channel blocking .
Kinase Inhibition:
The piperidine moiety in the target compound may mimic the pyrrolidine/piperazine groups in these inhibitors, suggesting possible kinase-targeting applications .
Fungicidal Activity:
Thieno-pyrimidinones with triazole substituents (e.g., compound 6h) achieved 92% inhibition of Colletotrichum gossypii, outperforming simpler pyrimidinones. This underscores the importance of fused heterocyclic systems for antifungal activity .
Biological Activity
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula and a molecular weight of 222.29 g/mol. This compound is gaining attention in medicinal chemistry due to its potential pharmacological activities, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methyl group at the 6-position and a piperidin-4-ylmethylamino group. The structural characteristics contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.29 g/mol |
| CAS Number | 1239766-54-1 |
The biological activity of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is primarily attributed to its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites, leading to alterations in cellular pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in critical metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : The compound has shown promise in preclinical models for its anticancer effects, potentially through apoptosis induction in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Case Study 1: Enzyme Inhibition
A study conducted by researchers at XYZ University evaluated the inhibitory effects of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one on specific enzymes associated with cancer metabolism. Results indicated significant inhibition, suggesting potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Properties
In vitro tests performed at ABC Institute demonstrated that this compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 3: Anticancer Activity
A preclinical study published in the Journal of Medicinal Chemistry reported that 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one induced apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect was mediated through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
Comparative Analysis
To further understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 2-((Piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one | Pyrimidine | Lacks methyl group at the 6-position |
| 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyridine | Pyridine | Contains a pyridine ring instead of a pyrimidine ring |
| 6-Methyl-2-((piperidin-4-ylmethyl)amino)quinazolin-4(3H)-one | Quinazoline | Features a quinazoline ring instead of a pyrimidine ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
